Pentacrilato de Dipentaeritritol

Descripción general

Descripción

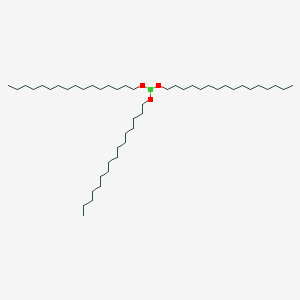

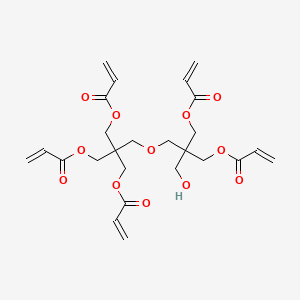

Dipentaerythritol pentaacrylate is a multifunctional acrylate monomer known for its high reactivity and versatility. It is widely used in various industrial applications, particularly in the production of coatings, adhesives, and sealants. The compound’s structure consists of five acrylate groups attached to a dipentaerythritol backbone, which provides it with excellent cross-linking properties and enhances its performance in polymerization reactions .

Aplicaciones Científicas De Investigación

Dipentaerythritol pentaacrylate has a wide range of scientific research applications, including :

Chemistry: Used as a cross-linking agent in the synthesis of polymeric materials.

Biology: Employed in the development of hydrogels and other biomaterials for tissue engineering and drug delivery.

Medicine: Utilized in the fabrication of medical devices and implants due to its biocompatibility and mechanical properties.

Industry: Applied in the production of high-performance coatings, adhesives, and sealants, as well as in the manufacture of holographic polymer-dispersed liquid crystals (H-PDLCs).

Mecanismo De Acción

Target of Action

Dipentaerythritol Pentaacrylate is a multifunctional acrylate . It is primarily targeted towards the polymer industry . It is used as a reactive diluent that polymerizes when exposed to sources of free radicals . It is particularly useful in ultraviolet light (UV) and electron beam (EB) curable coatings and inks .

Mode of Action

The mode of action of Dipentaerythritol Pentaacrylate involves its ability to crosslink at grain boundaries, which effectively blocks the channels of ion migration . This property is particularly useful in the production of perovskite films, where it acts as a multifunctional additive to suppress ion migration .

Biochemical Pathways

It does play a crucial role in the polymerization process, where it forms strong and durable polymer structures .

Pharmacokinetics

It is worth noting that it has a low volatility and is insoluble in water .

Result of Action

The primary result of Dipentaerythritol Pentaacrylate’s action is the formation of strong and durable polymer structures . These structures are used in a variety of applications, including the production of polyesters, polyethers, polyurethanes, alkyd resins, lubricants, coatings, adhesives, plasticizers, and cosmetics .

Action Environment

The action of Dipentaerythritol Pentaacrylate is influenced by environmental factors such as temperature and the presence of free radicals . It is stable at room temperature and can maintain its properties even at high temperatures . Its polymerization process is triggered when exposed to sources of free radicals, such as ultraviolet light or electron beams .

Análisis Bioquímico

Biochemical Properties

Dipentaerythritol Pentaacrylate is involved in the synthesis of dipentaerythritol from pentaerythritol under acidic conditions . It interacts with sulfuric acid, which acts as a catalyst in this reaction . The nature of these interactions involves acid catalysis, dehydration, and condensation .

Cellular Effects

It is known to be used in the preparation of nanoporous/non-porous polymeric thin films for drug delivery systems .

Molecular Mechanism

The molecular mechanism of Dipentaerythritol Pentaacrylate involves the direct synthesis from pentaerythritol under an acidic medium . It exerts its effects at the molecular level through selective dimerization, dehydration, and condensation .

Temporal Effects in Laboratory Settings

In laboratory settings, Dipentaerythritol Pentaacrylate has been observed to have a stable effect over time . It has been prepared from a slurry of Pentaerythritol in sulfolane catalyzed by a low amount of sulfuric acid .

Metabolic Pathways

It is known to be involved in the synthesis of dipentaerythritol from pentaerythritol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of dipentaerythritol pentaacrylate typically involves the esterification of dipentaerythritol with acrylic acid. The process can be summarized in the following steps :

Esterification Reaction: Dipentaerythritol and acrylic acid are placed in an esterification reaction container. A solvent, catalyst, and polymerization inhibitor are added to the mixture.

Reaction Conditions: The pressure in the esterification container is controlled between -0.04 to -0.08 MPa, and the temperature is raised until reflux occurs. The reaction is maintained until the acid value in the solution reaches 30-50 mg KOH/g.

Washing and Neutralization: The reaction mixture is transferred to a washing container, where alkali liquor is added to adjust the pH to 7-8. The mixture is allowed to separate, and the wastewater is removed.

Distillation: The reaction mixture is transferred to a distillation container, where a polymerization inhibitor is added. The container is vacuumized, and distillation is performed to remove solvents, yielding the final product.

Industrial Production Methods: Industrial production of dipentaerythritol pentaacrylate follows similar steps but on a larger scale. The process is optimized to ensure high purity, good color, and high yield of the product .

Análisis De Reacciones Químicas

Types of Reactions: Dipentaerythritol pentaacrylate undergoes various chemical reactions, including:

Polymerization: The acrylate groups readily participate in free radical polymerization, forming cross-linked polymer networks.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, such as amines and thiols, leading to the formation of new functionalized products.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under UV light or thermal conditions.

Addition Reactions: Reagents like amines or thiols are used under mild conditions to achieve functionalization.

Major Products Formed:

Cross-linked Polymers: Used in coatings, adhesives, and sealants.

Functionalized Acrylates: Used in specialized applications, such as drug delivery systems and biomedical devices.

Comparación Con Compuestos Similares

- Pentaerythritol tetraacrylate

- Trimethylolpropane triacrylate

- Di(trimethylolpropane) tetraacrylate

Comparison:

- Uniqueness: Dipentaerythritol pentaacrylate has five acrylate groups, providing higher cross-linking density compared to pentaerythritol tetraacrylate and trimethylolpropane triacrylate, which have four and three acrylate groups, respectively. This higher cross-linking density results in superior mechanical properties and chemical resistance .

Dipentaerythritol pentaacrylate stands out due to its multifunctionality and versatility, making it a valuable compound in various scientific and industrial applications.

Propiedades

IUPAC Name |

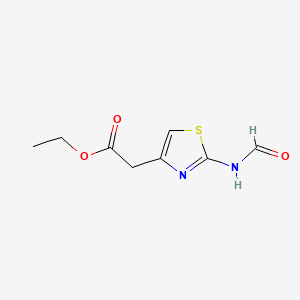

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O12/c1-6-19(27)33-14-24(11-26,15-34-20(28)7-2)12-32-13-25(16-35-21(29)8-3,17-36-22(30)9-4)18-37-23(31)10-5/h6-10,26H,1-5,11-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXWLSDYDXPENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CO)(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82200-28-0 | |

| Record name | 2-Propenoic acid, 1,1′-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7041887 | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

60506-81-2 | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60506-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060506812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol pentaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[3-hydroxy-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAERYTHRITOL PENTAACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88TPI58VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DPEPA?

A1: The molecular formula of DPEPA is C25H34O10, and its molecular weight is 482.52 g/mol.

Q2: Are there different ways to synthesize DPEPA?

A2: Yes, a common method for synthesizing DPEPA is through the esterification reaction of dipentaerythritol and acrylic acid using p-toluenesulphonic acid as a catalyst. [] The yield of DPEPA can be optimized by adjusting the catalyst and inhibitor content, and the molar ratio of acrylic acid to dipentaerythritol. [] Another method involves a multi-step process within an esterification reaction container, using specific pressures, temperatures, and reagents like alkali liquor to achieve high purity and yield. []

Q3: How can I identify DPEPA using spectroscopic methods?

A3: DPEPA can be identified using infrared spectroscopy (IR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [] These techniques provide information about the functional groups, purity, and molecular weight of the compound.

Q4: What makes DPEPA a versatile monomer for various applications?

A4: DPEPA is a pentafunctional acrylate, meaning it possesses five acrylate groups capable of undergoing rapid polymerization reactions when exposed to UV light. [] This characteristic makes it highly reactive and suitable for applications requiring fast curing times, such as UV-curable coatings and inks. [, ]

Q5: How does DPEPA enhance the performance of UV-curable coatings?

A5: DPEPA acts as a crosslinking agent in UV-curable coatings, forming a dense and rigid network structure upon curing. [] This crosslinking significantly enhances the coating's hardness, scratch resistance, and chemical resistance. [, ]

Q6: How does the size of DPEPA affect its distribution in UV-curable coatings?

A6: Studies utilizing microtome sectioning and FTIR analysis revealed that DPEPA, being a relatively large monomer, tends to remain near the surface of UV-cured coatings. [] Smaller monomers, such as HDDA and TMPTA, are found distributed throughout the coating depth, influencing the overall curing behavior and properties. []

Q7: What is the role of DPEPA in electron beam resists?

A7: DPEPA, when blended with poly(methyl methacrylate) (PMMA), acts as a reactive plasticizer and sensitivity enhancer in electron beam resists. [] Upon electron beam exposure, DPEPA undergoes crosslinking, rendering the exposed regions less soluble in developing solvents and enabling pattern formation. []

Q8: Can DPEPA be used to create superhydrophobic surfaces?

A8: Yes, DPEPA plays a crucial role in fabricating superhydrophobic surfaces by using elastomeric templates and UV curing. [] The PDMS template, replicating the microstructures of a lotus leaf, is pressed onto a UV-curable prepolymer containing DPEPA. [] Upon UV exposure, DPEPA rapidly polymerizes, creating a solidified surface with the transferred microstructures, mimicking the superhydrophobic properties of the lotus leaf. []

Q9: How does DPEPA contribute to the development of perovskite solar cells?

A9: DPEPA acts as a multifunctional additive in perovskite films, improving the stability and performance of perovskite solar cells. [] The acrylate groups in DPEPA crosslink at the grain boundaries of the perovskite film, hindering ion migration, a major factor contributing to device degradation. []

Q10: Are there any applications of DPEPA in the biomedical field?

A10: Research shows potential for using DPEPA in creating biomaterials. One study demonstrated that DPEPA, combined with branched poly(ethyleneimine) (BPEI), forms a reactive polymeric gel. [] This gel can be further modified with specific molecules, enabling the controlled release of substances, making it a potential candidate for drug delivery systems. []

Q11: Is DPEPA stable under different environmental conditions?

A11: DPEPA's stability depends on the specific conditions. While generally stable in dry conditions, it is susceptible to hydrolysis in the presence of moisture and high temperatures. [] This characteristic necessitates careful consideration during storage and processing to prevent premature polymerization or degradation.

Q12: Are there strategies to enhance the stability of DPEPA?

A12: Researchers and manufacturers often employ strategies to improve DPEPA's stability, such as:

- Adding inhibitors: Inhibitors, like p-methoxyphenol or 2,2,6,6-tetramethyl-4-hydroxy-piperidine-1-oxyl free radical (TMHPO), are commonly added to DPEPA formulations to prevent premature polymerization during storage and transportation. []

Q13: What are the safety concerns associated with DPEPA?

A14: DPEPA, like many acrylates, can be a skin irritant and sensitizer. [] Therefore, appropriate personal protective equipment, such as gloves and eye protection, should be worn when handling this compound. Adequate ventilation is also necessary to prevent inhalation of vapors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.